molecular formula C12H13N3O2 B11055895 Ethyl 1-(2-aminophenyl)pyrazole-4-carboxylate

Ethyl 1-(2-aminophenyl)pyrazole-4-carboxylate

Cat. No.: B11055895
M. Wt: 231.25 g/mol
InChI Key: SUYSKZQHFSJQAU-UHFFFAOYSA-N
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Description

Ethyl 1-(2-aminophenyl)pyrazole-4-carboxylate is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of an ethyl ester group at the 4-position and an aminophenyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-(2-aminophenyl)pyrazole-4-carboxylate typically involves the condensation of ethyl 3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate with hydrazine derivatives. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production costs.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of corresponding oxides or hydroxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, alcohols, and other nucleophiles.

Major Products Formed:

    Oxidation: Oxides or hydroxides of the original compound.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: New compounds with substituted functional groups.

Scientific Research Applications

Chemistry: Ethyl 1-(2-aminophenyl)pyrazole-4-carboxylate is used as an intermediate in the synthesis of various heterocyclic compounds

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anti-inflammatory agent .

Medicine: The compound is being investigated for its potential therapeutic applications. Its derivatives have been explored for their anticancer, antiviral, and analgesic properties .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique structure makes it a valuable component in the formulation of high-performance materials.

Mechanism of Action

The mechanism of action of ethyl 1-(2-aminophenyl)pyrazole-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. The aminophenyl group allows for hydrogen bonding and electrostatic interactions with target proteins, while the pyrazole ring provides a rigid scaffold that enhances binding affinity.

Comparison with Similar Compounds

Uniqueness: Ethyl 1-(2-aminophenyl)pyrazole-4-carboxylate is unique due to the presence of both the ethyl ester and aminophenyl groups. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications.

Properties

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

ethyl 1-(2-aminophenyl)pyrazole-4-carboxylate

InChI

InChI=1S/C12H13N3O2/c1-2-17-12(16)9-7-14-15(8-9)11-6-4-3-5-10(11)13/h3-8H,2,13H2,1H3

InChI Key

SUYSKZQHFSJQAU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(N=C1)C2=CC=CC=C2N

Origin of Product

United States

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